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Compound of Interest

Compound Name: 4,5-Dichloropyridin-3-ol

CAS No.: 1261269-63-9

Cat. No.: B594008

Get Quote

Executive Summary
Compound: 4,5-Dichloropyridin-3-ol CAS: 1261269-63-9 Molecular Formula: C

H

Cl

NO Molecular Weight: 163.99 g/mol

4,5-Dichloropyridin-3-ol represents a challenging structural motif in heterocyclic chemistry

due to the electronic interplay between the electron-withdrawing chlorine atoms and the

electron-donating hydroxyl group on the electron-deficient pyridine ring. Accurate structural

assignment is critical, particularly to distinguish it from its regioisomers (e.g., 4,6-dichloro- or

2,5-dichloro- analogs) often formed during nucleophilic aromatic substitution (

) or direct chlorination processes.

This guide outlines the definitive spectroscopic signatures (NMR, MS, IR) required to validate

this structure, supported by mechanistic rationale and experimental protocols.
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Structural Analysis & Tautomeric Considerations
Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-

hydroxypyridines like 4,5-dichloropyridin-3-ol generally retain their aromatic enol form in non-

polar solvents. However, in polar media (DMSO, MeOH) or crystalline states, they may exhibit

zwitterionic character (pyridinium oxide).

Key Diagnostic Challenge: Distinguishing the 4,5-dichloro isomer from the 5,6-dichloro

isomer.

Solution:

H NMR coupling constants and NOE (Nuclear Overhauser Effect) interactions are the
primary validation tools.

Mass Spectrometry (MS) Data Analysis
Mass spectrometry provides the first line of evidence for the elemental composition, specifically

verifying the presence of two chlorine atoms.

Isotope Pattern Analysis
The presence of two chlorine atoms (

Cl and

Cl) creates a distinct isotopic cluster that serves as a fingerprint for this molecule.

Ion Species m/z (approx) Relative Intensity Origin

M 163 100% Cl

M+2 165 ~65%
Cl

Cl

M+4 167 ~10% Cl
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Interpretation: A 9:6:1 intensity ratio (approximate) in the molecular ion cluster confirms the

dichloro-substitution pattern.

Fragmentation Pathway (EI - 70 eV)
Under Electron Ionization (EI), the molecule typically undergoes characteristic losses:

Loss of CO (28 Da): Characteristic of phenols/pyridinols (m/z 163

135).

Loss of Cl (35/37 Da): Radical cleavage of the C-Cl bond.

Loss of HCN (27 Da): Fragmentation of the pyridine ring.

Figure 1: Proposed EI-MS Fragmentation Pathway for 4,5-Dichloropyridin-3-ol
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Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1]
NMR is the definitive tool for regiochemical assignment. The data below reflects expected shifts

in DMSO-

, a standard solvent for polar pyridinols.

H NMR Data (400 MHz, DMSO- )
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Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

OH 10.5 - 11.5 Broad Singlet -

Exchangeable

with D

O. Shift varies

with

concentration.

H-2 8.20 - 8.35 Singlet (d)

Deshielded by

adjacent N and

OH. Key

diagnostic: NOE

with OH.

H-6 8.35 - 8.50 Singlet (d)

Deshielded by

adjacent N and

Cl. Typically

most downfield

CH.

Critical Analysis:

Coupling: Pyridine protons in the 2 and 6 positions (meta to each other) exhibit very small

coupling (

Hz). If you observe a larger coupling (

Hz), you likely have the 2,3-dichloro or 2,5-dichloro isomer (ortho coupling).

NOE (Nuclear Overhauser Effect): Irradiating the OH signal should show an enhancement of

the H-2 signal, but not the H-6 signal. This confirms the OH is at position 3, adjacent to H-2.

C NMR Data (100 MHz, DMSO- )
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Position
Shift (

ppm)
Type

Electronic
Environment

C-3 150.0 - 154.0 C-OH
Deshielded by

Oxygen (ipso).

C-2 138.0 - 142.0 CH
Alpha to Nitrogen,

Ortho to OH.

C-6 144.0 - 148.0 CH
Alpha to Nitrogen,

Ortho to Cl.

C-5 128.0 - 132.0 C-Cl Meta to OH.

C-4 124.0 - 128.0 C-Cl
Ortho to OH (shielding

effect relative to C-5).

Infrared (IR) Spectroscopy[1]
IR is useful for quick identification of functional groups and solid-state form analysis

(polymorphs).

Wavenumber (cm

)
Assignment Notes

3200 - 3400 O-H Stretch
Broad band; indicates H-

bonding.

3030 - 3080 C-H Stretch (Aromatic) Weak, sharp peaks.

1560, 1450 C=C / C=N Ring Stretch
Characteristic pyridine skeletal

vibrations.

1200 - 1250 C-O Stretch Phenolic C-O bond.

600 - 800 C-Cl Stretch
Strong bands in the fingerprint

region.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594008?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Sample Preparation for NMR
To ensure reproducibility and avoid aggregation effects common with hydroxypyridines:

Solvent: Use DMSO-

(0.6 mL) for 5-10 mg of sample. CDCl

may result in poor solubility and broadened OH peaks.

Additives: If proton exchange broadens the H-2/H-6 signals, add 1 drop of D

O to collapse the OH coupling, simplifying the aromatic region.

Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

Protocol B: Regiochemistry Validation Workflow
When synthesizing this compound (e.g., from 3,4,5-trichloropyridine hydrolysis), use this logic

flow to confirm the product is 4,5-dichloro (Target) and not 5,6-dichloro (Impurity).
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Figure 2: NMR Logic Flow for Structural Verification
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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